molecular formula C20H14N2O3 B5822991 N-(9H-fluoren-2-yl)-2-nitrobenzamide

N-(9H-fluoren-2-yl)-2-nitrobenzamide

Cat. No.: B5822991
M. Wt: 330.3 g/mol
InChI Key: VFYSZQVUKHREJS-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2-nitrobenzamide is a nitrobenzamide derivative featuring a fluorene moiety attached to the amide nitrogen. Key spectral characterization methods include $ ^1H $/$ ^{13}C $ NMR, IR, and HRMS, as demonstrated for structurally related benzamides .

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-20(18-7-3-4-8-19(18)22(24)25)21-15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYSZQVUKHREJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-2-nitrobenzamide typically involves the reaction of 9H-fluoren-2-amine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(9H-fluoren-2-yl)-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the nitro group can undergo biotransformation to form reactive intermediates that can interact with DNA and other cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical comparisons between N-(9H-fluoren-2-yl)-2-nitrobenzamide and analogous nitrobenzamide derivatives:

Compound Structural Features Physical Properties Synthesis & Purification Applications/Findings Key References
This compound Fluorene substituent at amide nitrogen; nitro group at benzamide ortho position. Likely low water solubility (inferred from fluorene hydrophobicity). Likely via o-nitrobenzoyl chloride + 9H-fluoren-2-amine; purified via silica chromatography. Potential for metal-catalyzed C–H functionalization (due to N,O-bidentate directing group).
N-(Furan-2-ylmethyl)-2-nitrobenzamide Furanmethyl substituent at amide nitrogen. White solid; mp data not reported. Soluble in organic solvents (e.g., ethyl acetate). o-Nitrobenzoyl chloride + furfurylamine; purified via silica gel column (PE/EA eluent). Intermediate for diazepine derivatives via copper-catalyzed cyclization (90% yield).
N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide Thiadiazole ring at amide nitrogen; ethyl substituent. White crystalline powder; soluble in ethanol, insoluble in water. Reaction of o-nitrobenzoyl chloride with 5-ethyl-1,3,4-thiadiazol-2-amine. Anticonvulsant candidate; validated via UV/IR/NMR and TLC purity tests (linearity: $ r = 0.9999 $).
N-(2-Hydroxyphenyl)-2-nitrobenzamide Hydroxyphenyl substituent at amide nitrogen. Molecular weight: 258.23 g/mol; physical state not reported. Synthetic route unspecified; characterized via CAS registry (731-89-5). Potential use in coordination chemistry (phenolic OH as chelating site).
N-(Adamantan-1-yl)-2-nitrobenzamide Bulky adamantane substituent at amide nitrogen. Not reported. Adamantane-1-amine + o-nitrobenzoyl chloride. Investigated as orthopoxvirus replication inhibitor.

Key Comparative Insights:

Electron-withdrawing groups (e.g., nitro, thiadiazole) increase electrophilicity of the benzamide carbonyl, facilitating cyclization or metal coordination .

Solubility and Purification: Fluorene and adamantane derivatives exhibit lower water solubility due to hydrophobicity, necessitating organic solvents for purification . Thiadiazole-containing analogs (e.g., N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide) show ethanol solubility, enabling formulation for pharmacological testing .

C–H Functionalization: Fluorene-based nitrobenzamides are promising substrates for metal-catalyzed reactions due to their bidentate directing groups .

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